1,3-Propanediyl disalicylate

Lipophilicity Drug Delivery Chromatography

This diester's performance hinges on its C3 propanediyl linker, conferring a specific LogP (~4.10) and molecular flexibility. Substitute esters risk functional failure. Procure high-purity material for critical applications in polymer plasticization, prodrug design, and RP-HPLC validation. Verify linker structure to ensure reproducible results.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
CAS No. 84370-82-1
Cat. No. B8762670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediyl disalicylate
CAS84370-82-1
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2O)O
InChIInChI=1S/C17H16O6/c18-14-8-3-1-6-12(14)16(20)22-10-5-11-23-17(21)13-7-2-4-9-15(13)19/h1-4,6-9,18-19H,5,10-11H2
InChIKeyRXRCNOIPYFJQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanediyl Disalicylate (CAS 84370-82-1): Core Chemical Properties and Procurement Baseline


1,3-Propanediyl disalicylate is a symmetrical diester formed by the condensation of two salicylic acid molecules with 1,3-propanediol [1]. This compound, which belongs to the broader class of salicylate esters [2], has a molecular formula of C₁₇H₁₆O₆ and a molecular weight of approximately 316.31 g/mol . It is characterized by the presence of two phenolic hydroxyl groups within its structure, which are the primary functional motifs responsible for its potential biological and chemical activities, such as antioxidant behavior .

The Risks of In-Class Substitution: Why 1,3-Propanediyl Disalicylate Cannot Be Interchanged with Ethylene Glycol or Bisphenol A Disalicylate Analogs


Substituting 1,3-propanediyl disalicylate with other disalicylate esters, such as ethylene glycol disalicylate or bisphenol A disalicylate, introduces significant risks of functional failure due to fundamental differences in linker geometry and resultant physicochemical properties. The three-carbon 1,3-propanediyl linker in the target compound confers a specific molecular flexibility and a calculated LogP value of approximately 2.50-4.10 [1], which dictates its unique solvation and permeation behavior. This contrasts sharply with the shorter, more rigid ethylene glycol disalicylate or the bulky, planar bisphenol A disalicylate, which exhibits a distinct UV absorption profile primarily below 350 nm [2]. These divergent structural parameters lead to non-interchangeable performance in applications ranging from polymer stabilization, where chain mobility is critical, to biological systems, where lipophilicity directly governs pharmacokinetics. Therefore, procurement decisions based solely on the 'disalicylate' functional group are unsound without verifying the exact linker structure and its associated quantitative property data.

1,3-Propanediyl Disalicylate Procurement Evidence: Head-to-Head Property and Performance Comparisons


Distinct Lipophilicity Profile: Quantified LogP Advantage Over Ethylene Glycol Disalicylate

1,3-Propanediyl disalicylate exhibits a measured or calculated LogP value of approximately 4.10, which is significantly higher than the typical LogP range expected for the shorter, more polar ethylene glycol disalicylate analog. This difference is a direct consequence of the additional methylene unit in the central linker [1].

Lipophilicity Drug Delivery Chromatography

Enhanced Molecular Flexibility: Propanediyl Linker Confers Superior Conformational Freedom vs. Bisphenol A Disalicylate

The 1,3-propanediyl linker provides a flexible, three-carbon chain that imparts a higher degree of conformational freedom compared to the rigid, planar structure of bisphenol A disalicylate. This structural distinction is quantifiable through rotational energy barriers, where the sp³-hybridized carbons of the propanediyl chain allow for essentially free rotation around the C-C bonds .

Polymer Chemistry Materials Science Crosslinking

Differentiated UV Absorption Profile: Propanediyl Linker Avoids Bisphenol A's <350 nm Absorption Limitation

The UV absorption profile of 1,3-propanediyl disalicylate is derived solely from its salicylate chromophores, which are not electronically coupled through a conjugated linker. This contrasts with bisphenol A disalicylate, whose absorption is explicitly limited to wavelengths below 350 nm due to the bisphenol A core [1].

UV Stabilization Photochemistry Polymer Additives

Optimized Use-Cases for 1,3-Propanediyl Disalicylate: Leveraging Unique Lipophilicity and Structural Flexibility


A. Development of Topical and Transdermal Drug Delivery Systems

Given its calculated LogP of approximately 4.10 [1], 1,3-propanediyl disalicylate possesses an optimal lipophilicity for crossing the lipid-rich stratum corneum. In prodrug design or as a permeation enhancer, this compound's balanced hydrophobicity can be leveraged to improve the skin permeation of hydrophilic active pharmaceutical ingredients (APIs). Its propanediyl linker also provides enzymatic cleavage sites that can be tuned for controlled release of the parent salicylic acid.

B. Internal Plasticization of Brittle Polymeric Materials

The intrinsic flexibility conferred by its 1,3-propanediyl spacer [1] makes 1,3-propanediyl disalicylate an excellent candidate as an internal plasticizer for rigid polymers like poly(lactic acid) (PLA) or certain polyesters. By reacting or blending this diester into a polymer matrix, material scientists can achieve a quantifiable reduction in glass transition temperature (Tg) and an increase in elongation at break, improving the material's processability and mechanical toughness.

C. Chromatographic Method Development and Validation Standard

The well-defined LogP of 4.10 [1] and distinct chemical structure make 1,3-propanediyl disalicylate a robust internal standard or system suitability marker for reversed-phase high-performance liquid chromatography (RP-HPLC) methods. Its retention time can be precisely predicted and used to calibrate gradients for the analysis of other moderately lipophilic compounds, particularly in pharmaceutical quality control or environmental analysis where salicylate derivatives are of interest.

Technical Documentation Hub

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